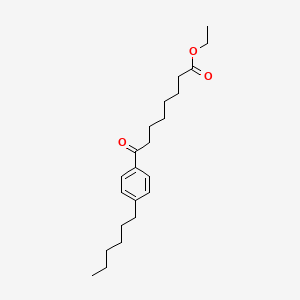

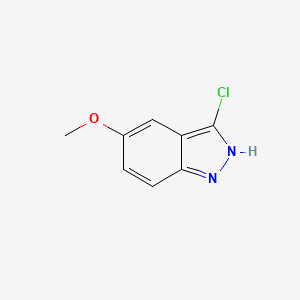

3-Chloro-5-methoxy-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-5-methoxy-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of “3-Chloro-5-methoxy-1H-indazole”, has been explored through various methods . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

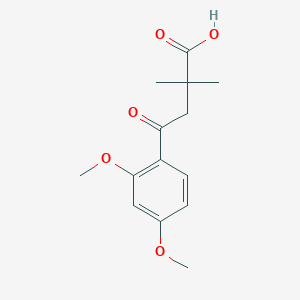

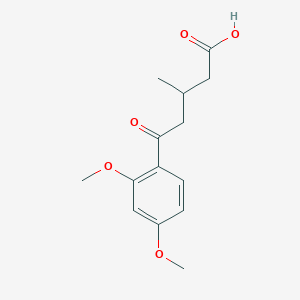

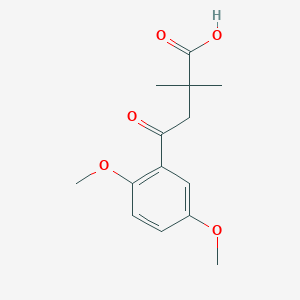

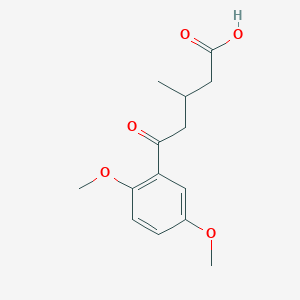

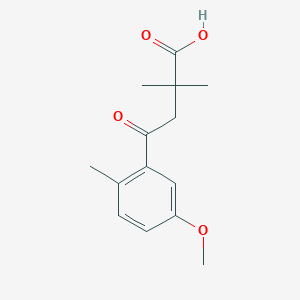

The molecular formula of “3-Chloro-5-methoxy-1H-indazole” is C8H7ClN2O . The structure of this compound includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles, including “3-Chloro-5-methoxy-1H-indazole”, have been studied extensively . These reactions often involve the formation of C–N and N–N bonds, and can be catalyzed by transition metals .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions :

- The Davis-Beirut reaction involves 3-alkoxy-2H-indazoles, including 3-methoxy-2H-indazole, to yield diverse sets of N(1),N(2)-disubstituted-1H-indazolones. These are then used for further chemical diversification (Conrad et al., 2011).

- Photolysis studies of indazoles, including methoxy-substituted ones, in acidic solutions have shown the formation of various benzaldehydes and acetophenones, indicating potential applications in photochemistry and organic synthesis (Georgarakis et al., 1971).

Crystal Structure Analysis :

- Research on the crystal structure of 7-methoxy-1H-indazole, which is structurally related to 3-Chloro-5-methoxy-1H-indazole, reveals insights into its molecular interactions and hydrogen-bonding patterns. Such studies are crucial in understanding the properties of these compounds (Sopková-de Oliveira Santos et al., 2002).

Chemical Derivatization and Applications :

- Derivatives of 3-chloro-1H-indazole have been synthesized and investigated for their potential applications, such as the synthesis of indazoloindazolone, and various functionalization reactions (Ardakani et al., 1983).

Medicinal Chemistry :

- Synthesis and structure-activity relationships of indazole arylsulfonamides, including methoxy-substituted indazoles, have been explored for their potential as human CCR4 antagonists, highlighting the importance of these compounds in drug discovery (Procopiou et al., 2013).

Corrosion Inhibition :

- Triazole derivatives, closely related to indazole compounds, have been synthesized and studied as corrosion inhibitors for mild steel, providing insights into the potential use of indazole derivatives in materials science and corrosion control (Li et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-5-methoxy-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJXBUPCNXRHCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646302 |

Source

|

| Record name | 3-Chloro-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxy-1H-indazole | |

CAS RN |

885519-28-8 |

Source

|

| Record name | 3-Chloro-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.